3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that features an indole moiety, a sulfonyl fluoride group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The indole derivative is then acylated with acetic anhydride to introduce the acetamido group.
The sulfonyl fluoride group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the indole derivative with the sulfonyl fluoride intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonate esters.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indoxyl derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Indoxyl Derivatives: Formed from oxidation of the indole moiety.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound’s reactive groups make it a versatile intermediate for the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification of active site residues. The sulfonyl fluoride group is known to form stable covalent bonds with nucleophilic amino acid residues such as serine or cysteine, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides: These compounds also feature an indole moiety and are known for their biological activity.
Indole-3-acetic acid derivatives: These compounds are structurally similar and have applications in plant biology and medicinal chemistry.
Uniqueness
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of enzyme inhibitors and other bioactive molecules .
Properties
CAS No. |
2411219-69-5 |
---|---|
Molecular Formula |
C17H15FN2O3S |
Molecular Weight |
346.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.